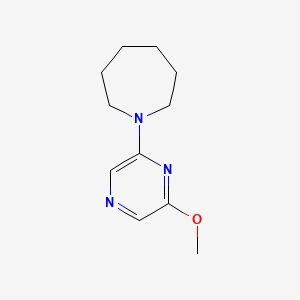![molecular formula C19H16N2O2S B12265519 Methyl 4-{[(4-phenylpyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12265519.png)
Methyl 4-{[(4-phenylpyrimidin-2-yl)sulfanyl]methyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[(4-phenylpyrimidin-2-yl)sulfanyl]methyl}benzoate is an organic compound that belongs to the class of benzoates It features a benzoate ester linked to a phenylpyrimidine moiety via a sulfanyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(4-phenylpyrimidin-2-yl)sulfanyl]methyl}benzoate typically involves a multi-step process:
Formation of the Phenylpyrimidine Moiety: The phenylpyrimidine core can be synthesized through a condensation reaction between a phenyl-substituted aldehyde and a pyrimidine derivative under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the phenylpyrimidine moiety.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-{[(4-phenylpyrimidin-2-yl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenylpyrimidine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylpyrimidine derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-{[(4-phenylpyrimidin-2-yl)sulfanyl]methyl}benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules.
Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl 4-{[(4-phenylpyrimidin-2-yl)sulfanyl]methyl}benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The phenylpyrimidine moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-aminobenzoate: Used in the synthesis of various pharmaceuticals and dyes.
4-Methyl-6-phenylpyrimidin-2-amine: A heterocyclic building block with applications in medicinal chemistry.
2-Phenylpyrimidine: Used as an intermediate in the synthesis of various organic compounds.
Uniqueness
Methyl 4-{[(4-phenylpyrimidin-2-yl)sulfanyl]methyl}benzoate is unique due to the presence of both a phenylpyrimidine moiety and a sulfanyl bridge, which confer distinct chemical properties and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Propiedades
Fórmula molecular |
C19H16N2O2S |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
methyl 4-[(4-phenylpyrimidin-2-yl)sulfanylmethyl]benzoate |
InChI |
InChI=1S/C19H16N2O2S/c1-23-18(22)16-9-7-14(8-10-16)13-24-19-20-12-11-17(21-19)15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
Clave InChI |
YUQUTHHHCIMVCU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)CSC2=NC=CC(=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12265444.png)
![3-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B12265456.png)
![5-Chloro-6-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12265458.png)

![N-ethyl-6-methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12265468.png)
![4-(6-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12265477.png)
![3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile](/img/structure/B12265485.png)
![2-[(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B12265491.png)
![2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B12265498.png)
![1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole](/img/structure/B12265499.png)
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-5-fluoropyridine](/img/structure/B12265505.png)
![1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B12265510.png)
![N,N-dimethyl-2-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12265512.png)
